N-(1-cyanocycloheptyl)acetamide
Description
N-(1-cyanocycloheptyl)acetamide is a cycloheptane-containing acetamide derivative characterized by a cyano group (-CN) at the 1-position of the cycloheptyl ring. The cycloheptyl ring introduces steric bulk and conformational flexibility, distinguishing it from smaller cyclic or aromatic analogs.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(13)12-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWMWCHEABYUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCCC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304697 | |
| Record name | N-(1-Cyanocycloheptyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-63-5 | |
| Record name | N-(1-Cyanocycloheptyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5062-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Cyanocycloheptyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between N-(1-cyanocycloheptyl)acetamide and related acetamides:
Key Observations :
- Ring Size and Steric Effects: The cycloheptyl group in this compound provides greater steric hindrance compared to cyclopentyl analogs (e.g., N-(1-cyanocyclopentyl)acetamide) . This may reduce reactivity in nucleophilic substitutions but enhance binding selectivity in biological systems.
- Crystallinity : Meta-substituted trichloro-acetamides (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to electron-withdrawing substituents , whereas the cycloheptyl group may disrupt planar arrangements.
Pharmacological and Physicochemical Properties
While direct pharmacological data for this compound are unavailable, comparisons with analogs suggest:
- Antimicrobial Activity : Acetamides with sulfonamide groups (e.g., compound 47 in ) show gram-positive antibacterial activity, likely due to enhanced membrane penetration. The cycloheptyl group may improve lipid solubility.
- Analgesic Potential: N-Phenylacetamide derivatives (e.g., compound 35 in ) exhibit analgesic activity comparable to paracetamol. The cyano group in this compound could modulate COX enzyme interactions.
- Crystallinity and Solubility : Trichloro-acetamides with meta-substituents form stable crystals , whereas the bulky cycloheptyl group may reduce melting points and enhance solubility in organic solvents.
Preparation Methods
Synthetic Routes via Cyanohydrin Formation and Reductive Amination
One prominent approach involves the formation of a cyanohydrin intermediate followed by reductive amination. Cycloheptanone serves as the starting material, reacting with sodium cyanide (NaCN) in the presence of ammonium chloride (NHCl) to yield cycloheptanone cyanohydrin . This reaction exploits the nucleophilic addition of cyanide to the carbonyl group, facilitated by mild acidic conditions. The resulting cyanohydrin retains both hydroxyl and nitrile functionalities, which are critical for subsequent steps.
Reductive amination of the cyanohydrin is achieved using ammonium acetate and sodium cyanoborohydride (NaBHCN) in methanol . This step selectively reduces the ketone group to an amine while preserving the nitrile functionality. The product, 1-cyanocycloheptylamine, is then acetylated using acetic anhydride in the presence of pyridine to yield N-(1-cyanocycloheptyl)acetamide.
Key Reaction Conditions:
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Cyanohydrin formation: 25°C, 12 hours, ethanol solvent.
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Reductive amination: 0°C to room temperature, 24 hours, methanol solvent.
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Acetylation: 0°C, 2 hours, dichloromethane solvent.
Hydrogenation of Nitrile-Containing Intermediates
An alternative pathway leverages hydrogenation of preformed nitrile intermediates. For instance, 1-cyanocycloheptane is synthesized via nucleophilic substitution of 1-bromocycloheptane with copper(I) cyanide (CuCN) in dimethylformamide (DMF) . This reaction proceeds via an S2 mechanism, requiring anhydrous conditions to prevent hydrolysis of the nitrile.
Subsequent hydrogenation of 1-cyanocycloheptane using a palladium catalyst (Pd/C) under high-pressure hydrogen gas (50–100 psi) generates 1-aminocycloheptane . However, this method faces challenges in retaining the nitrile group during hydrogenation, necessitating precise control of reaction duration and catalyst loading. Acetylation of the amine with acetyl chloride in dichloromethane completes the synthesis.
Optimization Insights:
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Catalyst loading: 5% Pd/C minimizes over-reduction of the nitrile.
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Hydrogen pressure: 50 psi balances reaction rate and selectivity.
Microwave-Assisted Knoevenagel Condensation
Microwave irradiation offers a rapid and efficient route to α,β-unsaturated cyanoacetamides, which can be adapted for this compound synthesis . In this method, 4-hydroxybenzaldehyde and 2-cyanoacetamide undergo Knoevenagel condensation under microwave conditions (160 W, 40 seconds) with ammonium acetate as a catalyst. The resulting α,β-unsaturated intermediate is hydrogenated to saturate the double bond, followed by acetylation to install the acetamide group.
Advantages:
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Reduced reaction time (minutes vs. hours).
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Higher yields due to uniform heating.
Epoxide Ring-Opening and Functionalization
A patent-derived method involves epoxide intermediates for introducing both amine and nitrile groups . Cycloheptene oxide is treated with cyanide ions to form an epoxynitrile, which undergoes hydrogenation over platinum or palladium catalysts. The first hydrogenation step yields a hydroxynitrile, while the second step reduces the epoxide to a diol and subsequently to an amine. Acetylation with 4-methoxyphenyl acetic acid under Dean-Stark conditions affords the final product.
Critical Parameters:
-
Catalyst choice: Palladium (Pd/BaSO) enhances selectivity for amine formation.
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Solvent: Acetic acid improves proton availability during hydrogenation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyanohydrin/Reduction | 78–85 | >95 | 36 hours | Moderate |
| Nitrile Hydrogenation | 65–72 | 90–93 | 48 hours | Low |
| Microwave Condensation | 88–92 | >98 | 1 hour | High |
| Epoxide Functionalization | 70–75 | 88–90 | 72 hours | Moderate |
Key Observations:
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Microwave-assisted methods achieve superior yields and purity, making them ideal for laboratory-scale synthesis.
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Cyanohydrin routes balance scalability and efficiency but require stringent temperature control.
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Epoxide-based strategies, while versatile, suffer from prolonged reaction times and complex purification steps.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous flow reactors are employed to enhance mass transfer and reduce waste in cyanohydrin formation. Green chemistry principles, such as using water as a solvent and recyclable catalysts (e.g., ZnCl), are integrated to minimize ecological impact .
Process Intensification Techniques:
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Catalyst Recycling : Palladium nanoparticles immobilized on magnetic supports enable easy recovery and reuse.
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Solvent-Free Acetylation : Melt-phase reactions eliminate volatile organic compounds (VOCs).
Q & A
Basic: What are the recommended synthetic routes for N-(1-cyanocycloheptyl)acetamide, and how can reaction conditions be optimized to improve yield?
This compound can be synthesized via nucleophilic substitution followed by acetylation. A typical protocol involves reacting 1-cyanocycloheptylamine with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Optimization may include:
- Temperature control : Maintaining 0–5°C during acetylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while THF may reduce byproduct formation.
- Purification : Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the presence of the cycloheptyl cyanide moiety (δ ~120 ppm for CN) and acetamide carbonyl (δ ~170 ppm) .
- FTIR : Peaks at ~2250 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% recommended for biological assays) .
Advanced: How can computational methods like DFT or HOMO-LUMO analysis predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations can:
- Predict reactivity : HOMO-LUMO gaps indicate electron-rich regions (HOMO) and electrophilic sites (LUMO). A smaller gap suggests higher reactivity, which may correlate with biological activity .
- Optimize geometry : Minimized energy conformations reveal steric effects (e.g., cycloheptyl ring strain) impacting binding to biological targets .
- Simulate spectra : Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities .
Methodological tip : Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets for balanced accuracy and computational cost .
Advanced: How might researchers resolve contradictions in reported biological activities of structurally similar acetamides?
Contradictions often arise from:
- Varied assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like OECD 423 for toxicity assays .
- Structural analogs : Compare substituent effects (e.g., N-(1-cyanocycloheptyl) vs. N-[4-(cyclohexen-1-yl)phenyl] groups) using SAR studies .
- Data normalization : Use internal controls (e.g., MTT assay with reference compounds like doxorubicin) to calibrate activity thresholds .
Basic: What purification strategies are effective for removing byproducts in this compound synthesis?
- Solid-phase extraction (SPE) : C18 cartridges remove polar impurities after synthesis .
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates (R ~0.5 in ethyl acetate/hexane 1:1) .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals by exploiting solubility differences .
Advanced: What mechanistic insights can guide the study of this compound’s potential enzyme inhibition?
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the acetamide carbonyl and steric fit of the cycloheptyl group .
- Kinetic assays : Measure IC values under varied pH/temperature to infer binding modes (competitive vs. non-competitive) .
- Mutagenesis : Engineer enzyme active sites (e.g., CYP450 isoforms) to identify critical residues for inhibition .
Basic: How should researchers handle safety and stability concerns for this compound in the lab?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the cyanide group .
- Decomposition : Thermal degradation may release NO or HCN; use fume hoods and monitor with gas detectors .
- PPE : Wear nitrile gloves and goggles during handling to avoid skin/eye contact .
Advanced: What strategies can validate the proposed metabolic pathways of this compound in vitro?
- LC-MS/MS : Identify metabolites in liver microsome assays (e.g., human S9 fraction). Look for hydroxylation at the cycloheptyl ring or acetamide hydrolysis .
- Isotope labeling : Use C-labeled acetamide to trace metabolic fate via scintillation counting .
- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint involved isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
